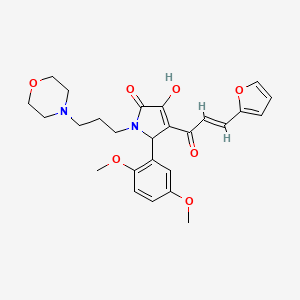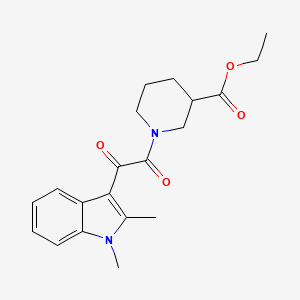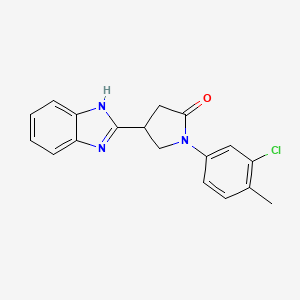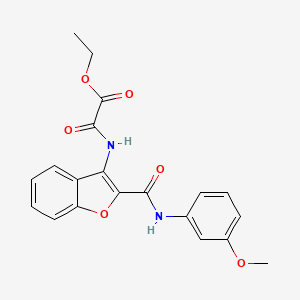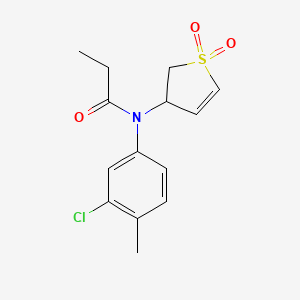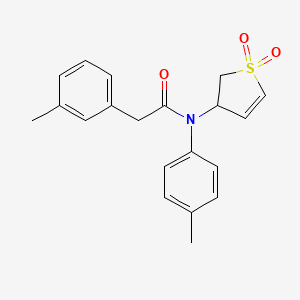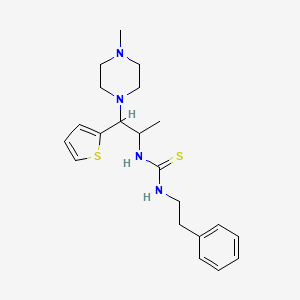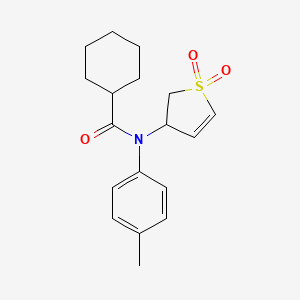
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide
Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide, also known as DTT-205, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. DTT-205 is a small molecule that belongs to the class of cyclohexanecarboxamide derivatives. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide exerts its anticancer activity by targeting the mitochondrial respiratory chain complex III, which is responsible for ATP production in cells. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide inhibits the activity of complex III, leading to the accumulation of reactive oxygen species (ROS) in cancer cells. ROS are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids. The accumulation of ROS in cancer cells leads to oxidative stress, which ultimately results in apoptosis.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of complex III, leading to the accumulation of ROS in cancer cells. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide is its potential as a novel anticancer agent. It has been found to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for drug development. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has been shown to have a selective toxicity towards cancer cells, which is desirable for anticancer drugs. However, there are also some limitations associated with the use of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide in lab experiments. One of the limitations is the lack of information on the pharmacokinetics and pharmacodynamics of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide, which are essential for drug development. Additionally, the toxicity and side effects of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide need to be further investigated.
Future Directions
There are several future directions for the research on N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide. One of the future directions is the investigation of the pharmacokinetics and pharmacodynamics of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide, which are essential for drug development. Additionally, the toxicity and side effects of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide need to be further investigated. Another future direction is the investigation of the synergistic effects of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide with other anticancer drugs, which may enhance its anticancer activity. Furthermore, the potential of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide as a therapeutic agent for other diseases, such as neurodegenerative diseases, needs to be explored.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit potential therapeutic properties, making it a promising candidate for drug development. Several studies have investigated the anticancer activity of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide, and it has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-14-7-9-16(10-8-14)19(17-11-12-23(21,22)13-17)18(20)15-5-3-2-4-6-15/h7-12,15,17H,2-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFPMQZSOPRIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



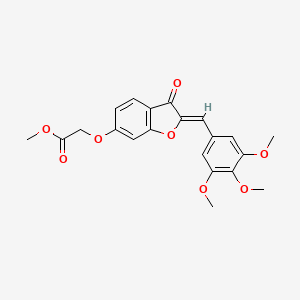

![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B3408105.png)
![methyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B3408120.png)
